molecular formula C7H4BrF3 B12063652 1-Bromo-2-methyl-3,4,5-trifluorobenzene

1-Bromo-2-methyl-3,4,5-trifluorobenzene

Cat. No.: B12063652
M. Wt: 225.01 g/mol
InChI Key: PRKLUKBOWDLULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methyl-3,4,5-trifluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by a bromine atom, and one by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3,4,5-trifluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 2-methyl-3,4,5-trifluorobenzene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the removal of the bromine atom.

Scientific Research Applications

1-Bromo-2-methyl-3,4,5-trifluorobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceuticals and agrochemicals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3,4,5-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The bromine atom serves as a reactive site for substitution reactions, while the methyl group influences the compound’s overall reactivity and solubility.

Comparison with Similar Compounds

    1-Bromo-2,4,5-trifluorobenzene: Similar structure but lacks the methyl group.

    1-Bromo-3,4,5-trifluorobenzene: Similar structure but with different substitution pattern.

    1-Bromo-2,3,4,5-tetrafluorobenzene: Contains an additional fluorine atom.

Uniqueness: 1-Bromo-2-methyl-3,4,5-trifluorobenzene is unique due to the presence of the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C7H4BrF3

Molecular Weight

225.01 g/mol

IUPAC Name

1-bromo-3,4,5-trifluoro-2-methylbenzene

InChI

InChI=1S/C7H4BrF3/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3

InChI Key

PRKLUKBOWDLULS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.